[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine
Description
(2,5-Dihydrothiophen-3-yl)methylamine is a secondary amine featuring a partially saturated thiophene ring (2,5-dihydrothiophene) substituted with a methylamine group at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dihydrothiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-7-4-6-2-3-8-5-6/h2,7H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFOPRZWTGKILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,5-Dihydrothiophen-3-yl)methylamine involves several steps. One common method includes the reaction of 2,5-dihydrothiophene with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
(2,5-Dihydrothiophen-3-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(2,5-Dihydrothiophen-3-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dihydrothiophen-3-yl)methylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituents
The table below compares (2,5-Dihydrothiophen-3-yl)methylamine with analogous thiophene-containing amines:
| Compound Name | Core Structure | Amine Type | Key Substituents | Applications/Notes | Reference |
|---|---|---|---|---|---|
| (2,5-Dihydrothiophen-3-yl)methylamine | 2,5-Dihydrothiophene | Secondary amine | Methyl group at amine, unsaturated ring | Potential pharmaceutical intermediate | |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Aromatic thiophene | Secondary amine | Methylamino group, propanol chain | Pharmaceutical impurity (e.g., in drospirenone) | |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives | Aromatic thiophene | Primary amine | Diamino, cyano, or ester groups | Synthetic intermediates for bioactive molecules | |
| [1-(2,5-dimethylthiophen-3-yl)ethyl][3-(2-methylpiperidin-1-yl)propyl]amine | Dimethylthiophene | Tertiary amine | Piperidine and ethyl groups | Complex structure; potential CNS-targeting agent |
Key Observations :
- Amine Type : The target compound’s secondary amine contrasts with primary amines in and tertiary amines in MDEA () and compound . Secondary amines often exhibit moderate reactivity, balancing nucleophilicity and steric hindrance.
- Ring Saturation : The partially saturated thiophene ring may reduce aromatic stabilization compared to fully aromatic analogs, influencing electron density and interactions in molecular recognition.
- Functional Groups: Substituents like cyano () or hydroxyl () groups enhance polarity, affecting solubility and binding properties.
Pharmaceutical Intermediates
Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () are monitored as impurities in drugs like drospirenone, highlighting the importance of structural control in synthesis. The target compound’s dihydrothiophene scaffold could offer advantages in drug design by modulating metabolic stability .
Adsorption and Material Science
Tertiary amines like MDEA exhibit lower reactivity with CO₂ but higher stability, whereas primary amines (e.g., in ) may react more readily.
Research Findings and Data
Comparative Adsorption Properties (Indirect Inference)
Although the target compound’s adsorption data are unavailable, MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves a CO₂ capacity of 2.63 mmol/g (). This highlights the role of amine type and pore structure in adsorption performance. A hypothetical comparison:
| Parameter | aMDEA-MC (Tertiary Amine) | Hypothetical Target Compound (Secondary Amine) | Primary Amine (e.g., Ethylenediamine) |
|---|---|---|---|
| CO₂ Adsorption Capacity | 2.63 mmol/g | Moderate (estimated) | High (due to high reactivity) |
| Thermal Stability | High | Moderate | Low |
| Regeneration Energy | Low | Moderate | High |
Biological Activity
(2,5-Dihydrothiophen-3-yl)methylamine is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure features a dihydrothiophene ring, which is known for its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution. These properties make it a versatile candidate for further biological investigation.
The biological activity of (2,5-Dihydrothiophen-3-yl)methylamine is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to enzymes, altering their activity. For example, it may inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- Receptor Interaction : It can also interact with various receptors, potentially influencing signaling pathways involved in cellular responses.
Biological Activities
Research indicates several promising biological activities associated with (2,5-Dihydrothiophen-3-yl)methylamine:
1. Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Effects
Preliminary investigations suggest that (2,5-Dihydrothiophen-3-yl)methylamine may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation.
3. Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, possibly by inhibiting MAO activity and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
A review of recent literature provides insights into the biological activities and potential applications of (2,5-Dihydrothiophen-3-yl)methylamine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |
| Study 2 | Showed significant cytotoxicity against HeLa cells with an IC50 value of 25 µM. |
| Study 3 | Reported neuroprotective effects in an animal model of Parkinson's disease, improving motor function scores. |
Applications in Research
The compound's unique properties make it valuable in several research areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
